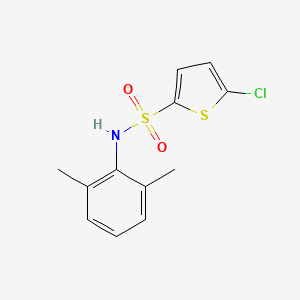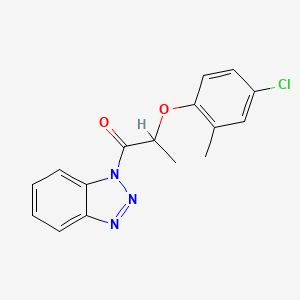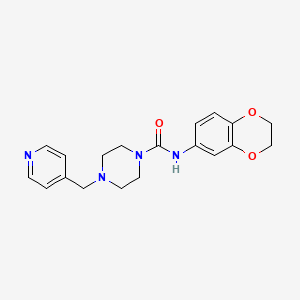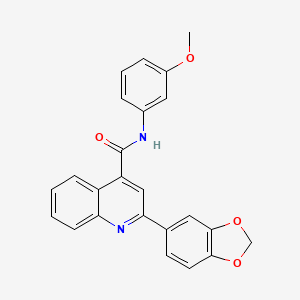![molecular formula C18H24N4O3S2 B10966952 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10966952.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a piperazine ring, and a sulfonyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Thiazole Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with an α-haloketone under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: The thiazole ring is then functionalized with a 3,4-dimethylphenyl group through a Friedel-Crafts acylation reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then attached to the thiazole ring via a nucleophilic substitution reaction.
Introduction of the Methylsulfonyl Group:
Industrial Production Methods
In an industrial setting, the production of N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, altering their signaling pathways.
Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE shares structural similarities with other thiazole and piperazine derivatives, such as:
- **N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE
- **N-[4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(METHYLSULFONYL)-1-PIPERAZINYL]ACETAMIDE
Uniqueness
Structural Features: The presence of both thiazole and piperazine rings, along with the methylsulfonyl group, imparts unique chemical properties to the compound.
Biological Activity: The compound’s specific interactions with molecular targets and pathways distinguish it from other similar compounds, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C18H24N4O3S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C18H24N4O3S2/c1-13-4-5-15(10-14(13)2)16-12-26-18(19-16)20-17(23)11-21-6-8-22(9-7-21)27(3,24)25/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,20,23) |
InChI Key |
CGIIXHDCNXYCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCN(CC3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dimethylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10966889.png)

![5-cyclopropyl-7-(difluoromethyl)-N-(4-sulfamoylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10966901.png)
![(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10966908.png)



![2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]acetamide](/img/structure/B10966922.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B10966925.png)

![(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(5-methylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10966933.png)
